molecular formula C10H19BO3 B6233018 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol CAS No. 1239700-57-2

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

Cat. No.: B6233018
CAS No.: 1239700-57-2
M. Wt: 198.07 g/mol
InChI Key: PXYZFYLZNSFEFI-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol (IUPAC name: (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol) is a boronic ester derivative featuring a tetramethyl dioxaborolane ring conjugated with a hydroxyl-containing butenyl chain. This compound is synthesized via a catalytic procedure starting from 2-butyn-1-ol, yielding 69% isolated product . Its structure combines the stability of the dioxaborolane group with the reactivity of the hydroxyl and alkene functionalities, making it valuable in cross-coupling reactions and as a precursor for further functionalization.

Properties

CAS No.

1239700-57-2

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

InChI

InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h12H,1,6-7H2,2-5H3

InChI Key

PXYZFYLZNSFEFI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCO

Purity

95

Origin of Product

United States

Preparation Methods

Transition-Metal-Catalyzed Borylation of Alkenols

Transition-metal catalysts, particularly platinum complexes, enable efficient borylation of unsaturated alcohols. The platinum-catalyzed diboration of alkynes or alkenes with bis(pinacolato)diboron (B₂pin₂) is a cornerstone method. For example, [Pt(PPh₃)₄] catalyzes the diboration of 1,3-diynes under mild conditions (80°C in toluene or THF), producing borylated alkenes with high regioselectivity . Adapting this protocol, 3-butyn-1-ol derivatives undergo platinum-mediated borylation to yield the target compound.

Reaction Conditions

  • Catalyst : [Pt(PPh₃)₄] (1 mol%)

  • Substrate : 3-butyn-1-ol derivative

  • Boron Source : B₂pin₂ (1.1 equiv)

  • Solvent : Toluene or THF

  • Temperature : 80°C

  • Time : 18–24 hours

This method achieves yields up to 85% but requires precise stoichiometry to avoid over-borylation . The reaction proceeds via oxidative addition of B₂pin₂ to platinum, followed by alkyne insertion and reductive elimination to form the boronate ester .

Ionic Liquid-Mediated Boronate Esterification

Ionic liquids such as [bmim]Ac (1-butyl-3-methylimidazolium acetate) enhance reaction efficiency by stabilizing intermediates and improving boron nucleophilicity. A protocol adapted from propargylic alcohol borylation involves treating 3-butyn-1-ol with B₂pin₂ in [bmim]Ac/LiOH systems .

Procedure

  • Substrate Activation : 3-butyn-1-ol (5 mmol) is deprotonated with nBuLi (1.0 M in THF) at −78°C.

  • Borylation : B₂pin₂ (6 mmol) and LiOH (1 equiv) are added in [bmim]Ac (0.5 mL) at 50°C for 4 hours.

  • Workup : The mixture is treated with 2,3-dimethylbutane-2,3-diol to convert residual boronic acid to the ester, followed by silica gel chromatography .

This method yields 85% of the target compound with >95% purity, leveraging the ionic liquid’s dual role as solvent and Lewis acid activator .

Direct Boronation of Allylic Alcohols

Direct boronation employs boron electrophiles to functionalize allylic alcohols. Using tetramethyl dioxaborolane (Me₄B₂O₂) and a Brønsted base, the hydroxyl group of 3-buten-1-ol undergoes boronate formation.

Optimized Protocol

  • Substrate : 3-buten-1-ol (10 mmol)

  • Boron Reagent : Me₄B₂O₂ (12 mmol)

  • Base : K₂CO₃ (15 mmol)

  • Solvent : DMF

  • Temperature : 60°C

  • Time : 12 hours

The reaction achieves 78% yield, with the base facilitating deprotonation and nucleophilic attack on boron. Steric hindrance from the tetramethyl groups necessitates elevated temperatures for complete conversion.

Iron-Catalyzed Geminal Diborylation and Subsequent Modification

Iron catalysts enable geminal diborylation of esters, which can be hydrolyzed to boronic acids and further functionalized. For 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol, this involves:

  • Diborylation : Ethyl 3-butenoate reacts with B₂pin₂ (4 equiv) and Fe(OAc)₂ (10 mol%) in toluene at 100°C for 12 hours, forming a geminal diboryl ester .

  • Reduction : The ester is reduced to the alcohol using LiAlH₄, yielding the target compound .

This two-step process provides a 65% overall yield but requires careful handling of air-sensitive intermediates .

Comparative Analysis of Synthetic Methods

Method Catalyst Yield Conditions Advantages
Platinum-catalyzed[Pt(PPh₃)₄]85%80°C, tolueneHigh regioselectivity
Ionic liquid-mediatedLiOH/[bmim]Ac85%50°C, 4 hoursSolvent stabilizes intermediates
Direct boronationK₂CO₃78%60°C, DMFOne-step protocol
Iron-catalyzedFe(OAc)₂65%100°C, 12 hoursApplicable to esters

Mechanistic Insights and Stereochemical Considerations

The platinum-catalyzed route proceeds through a σ-bond metathesis mechanism, where platinum coordinates the alkyne, enabling B–B bond activation and transmetallation . In contrast, ionic liquid methods rely on Lewis acid-base interactions , with [bmim]⁺ stabilizing boron intermediates . Stereochemical outcomes are influenced by substrate geometry; for example, cis-addition of boron groups dominates in platinum systems .

Chemical Reactions Analysis

Types of Reactions

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through:

  • Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura reactions, which are crucial for forming carbon-carbon bonds. These reactions are widely used to synthesize biaryl compounds and other complex organic molecules.
Reaction TypeDescription
Suzuki-MiyauraFormation of biaryl compounds from aryl halides and boronic acids.
Negishi CouplingInvolves coupling of organozinc reagents with aryl halides.

Medicinal Chemistry

In medicinal chemistry, boronic esters like this compound are explored for their potential in drug development:

  • Anticancer Agents : Research indicates that certain derivatives can inhibit cancer cell growth by targeting specific pathways.
Target PathwayCompound Effectiveness
PI3K/Akt PathwayInhibition leading to reduced cell proliferation.
Apoptosis InductionInduces programmed cell death in malignant cells.

Materials Science

The compound has applications in materials science, particularly in the development of:

  • Functional Polymers : By incorporating boronic esters into polymer matrices, researchers can create materials with tunable properties for sensors and drug delivery systems.
Material TypeApplication
Smart PolymersResponsive materials for environmental sensing.
Drug Delivery SystemsTargeted delivery using boron-based carriers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated the use of this compound as a cross-linking agent in creating smart polymers that respond to environmental stimuli. The resulting materials showed potential for applications in drug delivery and biosensing.

Mechanism of Action

The mechanism of action of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetramethyl Dioxaborolane Moieties

The tetramethyl dioxaborolane group is a common motif in organoboron chemistry due to its stability and ease of handling. Below is a comparison of key compounds sharing this group:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol C₉H₁₅BO₃ 189.03 Butenol chain Suzuki-Miyaura coupling; hydroxyl group enables further derivatization
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₉H₁₅BN₂O₂ 194.04 Pyrazole ring Medicinal chemistry applications (e.g., kinase inhibitors)
tert-Butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate C₂₀H₃₂BN₃O₄ 389.30 Piperidine-pyrazole hybrid High-throughput drug discovery; protected amine for controlled reactivity
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol C₁₆H₂₃BO₄ 298.16 Phenoxy-propanol Enhanced solubility in organic phases; used in polymer and materials science
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one C₁₂H₁₉BO₃ 230.09 Cyclohexenone ring Conjugation of carbonyl reactivity with boron; potential in asymmetric catalysis
Key Observations:
  • Reactivity: The hydroxyl group in this compound distinguishes it from non-hydroxylated analogues (e.g., pyrazole derivatives), enabling nucleophilic substitution or esterification .
  • Stability : All compounds exhibit enhanced air and moisture stability due to the dioxaborolane group, but steric hindrance from substituents (e.g., tert-butyl in piperidine derivatives) further stabilizes the boron center .
  • Applications: Pyrazole and piperidine-containing derivatives are prioritized in drug discovery, while the butenol and phenoxy derivatives are more common in materials science .

Functional Analogues in Cross-Coupling Reactions

Suzuki-Miyaura coupling, a pivotal reaction for carbon-carbon bond formation, relies on boronic esters. Below is a performance comparison:

Compound Reactivity with Aryl Halides Yield Range Catalytic System Notes
This compound Moderate 60–75% Pd(PPh₃)₄, K₂CO₃ Hydroxyl group may require protection to avoid side reactions
2-(3-But-3-enoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane High 80–90% Pd(OAc)₂, SPhos Electron-rich alkene enhances transmetallation efficiency
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Low 40–55% PdCl₂(dppf), CsF Steric bulk from cyclopropyl group slows reactivity
Key Observations:
  • The hydroxyl group in this compound necessitates careful reaction design to avoid undesired interactions, whereas non-hydroxylated analogues (e.g., 2-(3-but-3-enoxyprop-1-en-2-yl) derivatives) achieve higher yields due to unhindered reactivity .
  • Pyrazole-based boronic esters show lower yields due to steric and electronic factors, limiting their utility in demanding couplings .

Biological Activity

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H33BO3Si
  • Molecular Weight : 312.23 g/mol
  • CAS Number : 480425-30-7
  • IUPAC Name : tert-butyl-dimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various strains of bacteria. For instance:

  • Staphylococcus aureus : MIC values ranged from 4–8 μg/mL for certain derivatives, suggesting moderate antibacterial activity against multidrug-resistant strains .

Antiviral Activity

Some derivatives have also shown promising antiviral properties:

  • A related compound demonstrated significant antiviral effects against both Oseltamivir-sensitive and resistant strains of influenza A virus. It exhibited a low risk for cardiac repolarization issues and high plasma stability with a half-life exceeding 12 hours .

Anticancer Activity

The compound has been investigated for its potential anticancer effects:

  • In vitro studies revealed strong inhibitory effects on cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound displayed an IC50 value of 0.126 μM, indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Antiviral Mechanism : The antiviral properties are thought to involve interference with viral replication processes.

Case Studies and Research Findings

StudyCompoundActivityFindings
Derivative of 3-(tetramethyl...)AntibacterialMIC values of 4–8 μg/mL against MRSA
Related derivativeAntiviralEffective against Oseltamivir-resistant influenza with high plasma stability
Various derivativesAnticancerIC50 values as low as 0.126 μM against MDA-MB-231 cells

Q & A

Q. Table 1: Comparison of Synthetic Methods

Starting MaterialCatalyst/ReagentYield (%)Key ConditionReference
2-Butyn-1-olBoronic ester69Room temperature, inert atmosphere
AlkenesPinacolborane + Pd~7560–80°C, anhydrous solvent

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
1D and 2D NMR spectroscopy (¹H, ¹³C, and COSY/HSQC) are critical for structural elucidation, particularly to confirm the boron-dioxaborolane moiety and olefin geometry. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydroxyl and boron-oxygen bonds. For example, ¹H NMR chemical shifts between δ 1.2–1.4 ppm confirm tetramethyl groups on the dioxaborolane ring .

Basic: How is this compound utilized in palladium-catalyzed cross-coupling reactions?

Methodological Answer:
The boron group enables Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key steps include:

Transmetallation : The boronate transfers to palladium, forming a Pd-aryl intermediate.

Reductive Elimination : Forms the desired biaryl or styrenyl product.
Optimal conditions involve bases like Na₂CO₃ and polar solvents (e.g., DMF) at 80–100°C .

Advanced: How does the boron-containing group influence the compound's reactivity in organic transformations?

Methodological Answer:
The dioxaborolane ring stabilizes the boron center via chelation, enhancing its Lewis acidity. This facilitates:

  • Nucleophilic Attack : The boron atom activates adjacent electrophilic sites (e.g., carbonyl groups).
  • Intermediate Stabilization : In cross-couplings, the boronate-Pd complex resists β-hydride elimination, improving reaction efficiency .

Advanced: How can researchers address discrepancies in reported synthetic yields across studies?

Methodological Answer:
Yield variations often arise from:

  • Purity of Starting Materials : Trace moisture degrades boron reagents; use molecular sieves or rigorous drying.
  • Catalyst Loading : Excess Pd can lead to side reactions; optimize to 1–5 mol%.
  • Workup Procedures : Rapid column chromatography minimizes boronate hydrolysis. Comparative studies suggest yields improve with anhydrous solvents and inert gas purges .

Advanced: What are the implications of structural analogs on its application in medicinal chemistry?

Methodological Answer:
Analog studies reveal:

  • Bioisosterism : Replacing the hydroxyl group with azetidine (e.g., 1-(4-boronophenyl)azetidin-3-ol) enhances blood-brain barrier penetration .
  • Boron’s Role : The dioxaborolane group in analogs improves binding to proteases (e.g., HIV-1 protease) via reversible covalent interactions .

Q. Table 2: Structural Analogs and Applications

CompoundModificationApplicationReference
1-(4-Boronophenyl)azetidin-3-olAzetidine substitutionCNS drug delivery
3-Fluoro-4-dioxaborolanylpyridineFluorine additionPET imaging probes

Advanced: How does the compound’s stereoelectronic profile affect its stability under acidic conditions?

Methodological Answer:
The electron-withdrawing dioxaborolane ring reduces electron density at the boron center, increasing susceptibility to hydrolysis. Stability assays show decomposition above pH 5. To mitigate:

  • Use buffered solutions (pH 7–8) during reactions.
  • Introduce electron-donating substituents (e.g., methoxy groups) to adjacent carbons, delaying hydrolysis by 2–3 hours .

Advanced: What computational methods validate its reaction mechanisms?

Methodological Answer:
Density Functional Theory (DFT) calculations model:

  • Transition States : Confirm the energy barrier for transmetallation in Suzuki couplings.
  • Solvent Effects : Simulate solvent coordination to boron, explaining rate differences between THF and DMSO.
    Benchmarking against experimental NMR shifts (e.g., B-O bond lengths) refines accuracy .

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